molecular formula C11H17NO B8724659 2,6-Dimethyl-4-propoxyaniline

2,6-Dimethyl-4-propoxyaniline

Cat. No. B8724659
M. Wt: 179.26 g/mol
InChI Key: ZVBAPPZCAFKUKN-UHFFFAOYSA-N
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Patent
US04237068

Procedure details

The yield of 2,6-dimethyl-4-propoxyazobenzene (20.2 g) from the previous step was dissolved in 95% alcohol (175 ml). Water was added (160 ml) and the mixture was heated to reflux. Sodium hydrosulfite (Na2S2O4) (44.8 g) was added to the boiling solution in small portions. After completion of this addition, reflux was continued for 30-60 min. The alcohol was removed by distillation at reduced pressure. The remaining heterogeneous residue was made alkaline and was extracted with ether. The ether extract was dried (Na2SO4), filtered, and evaporated. The residual oil was fractionated by distillation in vacuo. After a forerun of aniline, the desired product distilled at 101° C. (0.7 mmHg); nD25 =1.5393. The yield of 2,6-dimethyl-4-propoxyaniline was 6.86 g (51%).
Name
2,6-dimethyl-4-propoxyazobenzene
Quantity
20.2 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:4]([CH3:12])[C:3]=1[N:13]=NC1C=CC=CC=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:4]([CH3:12])[C:3]=1[NH2:13] |f:1.2.3|

Inputs

Step One
Name
2,6-dimethyl-4-propoxyazobenzene
Quantity
20.2 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)OCCC)C)N=NC1=CC=CC=C1
Name
alcohol
Quantity
175 mL
Type
solvent
Smiles
Step Two
Name
Quantity
44.8 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
ADDITION
Type
ADDITION
Details
After completion of this addition
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The alcohol was removed by distillation at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was fractionated by distillation in vacuo
DISTILLATION
Type
DISTILLATION
Details
After a forerun of aniline, the desired product distilled at 101° C. (0.7 mmHg)

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
Smiles
CC1=C(N)C(=CC(=C1)OCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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